4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups, makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4,8-dichloroquinazoline with fluorinating agents under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Reagents such as sodium hydride, potassium carbonate, and various solvents are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The reactions typically yield derivatives with modified functional groups, enhancing the compound’s applicability in different fields
Wissenschaftliche Forschungsanwendungen
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,8-Dichloro-6-fluoro-2-(trifluoromethyl)quinazoline can be compared with other similar compounds such as:
- 4,8-Dichloro-6-(trifluoromethyl)quinoline
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,4-Dichloro-6-fluoroquinoline
These compounds share structural similarities but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and applications. The unique combination of chlorine, fluorine, and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and reactivity .
Eigenschaften
Molekularformel |
C9H2Cl2F4N2 |
---|---|
Molekulargewicht |
285.02 g/mol |
IUPAC-Name |
4,8-dichloro-6-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl2F4N2/c10-5-2-3(12)1-4-6(5)16-8(9(13,14)15)17-7(4)11/h1-2H |
InChI-Schlüssel |
IKQFMGXHJJURIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)C(F)(F)F)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.